7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
Overview
Description
7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics .
Mechanism of Action
Target of Action
The compound “7-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridines generally interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function . The compound’s interaction with its targets leads to changes in the biochemical processes of the target cells, resulting in their death or inhibition of growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the tuberculosis bacteria. By inhibiting specific enzymes or receptors, the compound disrupts essential processes such as cell wall synthesis, protein synthesis, or DNA replication within the bacteria . The downstream effects include the death of the bacteria or inhibition of their growth and multiplication .
Result of Action
The result of the compound’s action is the inhibition of growth or death of the tuberculosis bacteria . This leads to a decrease in the bacterial load in the body, thereby alleviating the symptoms of tuberculosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other drugs or substances, and the physiological state of the target cells. For instance, the compound’s efficacy might be reduced in the presence of drug-resistant strains of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyrimidines
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-15-9-12-21-14-18(20-19(21)13-15)16-5-7-17(8-6-16)25(23,24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTYJKUCEQNPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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